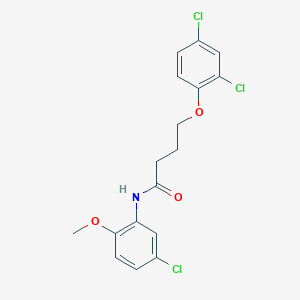
N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is a chemical compound that belongs to the class of heterocyclic compounds, which are known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, similar compounds with related structures have been synthesized and studied for their potential biological activities, such as their role as lipoxygenase inhibitors .
Synthesis Analysis
The synthesis of related compounds involves a multi-step process starting with various organic acids that are converted into corresponding esters, followed by hydrazides, and then into 5-substituted-1,3,4-oxadiazol-2-thiols. The final target compounds are obtained by reacting these thiols with an appropriate bromobutanamide in the presence of a solvent like DMF and a base such as sodium hydride . Although the exact synthesis of N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide is not detailed, the methods described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide has been characterized using various spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry . These techniques provide detailed information about the molecular framework and functional groups present in the compound. For instance, 1H-NMR can give insights into the hydrogen environment, IR spectroscopy can identify functional groups, and mass spectrometry can determine the molecular weight and structure.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds indicate that these molecules can participate in nucleophilic substitution reactions, where a bromobutanamide acts as an electrophile and the thiol group of the oxadiazole derivatives acts as a nucleophile . The reactivity of N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide would likely be similar, given its structural resemblance to the compounds studied.
Physical and Chemical Properties Analysis
The physical properties such as melting point can be determined experimentally, as seen in a related compound where the melting point was found to be between 147.8 - 148.1°C . The chemical properties, such as acidity, can be influenced by the presence of functional groups capable of forming hydrogen bonds, as observed in the study of 4-hydroxy-N-(2-hydroxyethyl)butanamides . The presence of electron-withdrawing groups such as chloro and methoxy in N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide would affect its chemical reactivity and interactions with biological targets.
科学的研究の応用
Wastewater Treatment in the Pesticide Industry
One significant application of related compounds involves the treatment of pesticide-laden wastewater. The pesticide production industry generates wastewater containing toxic pollutants like 2,4-dichlorophenoxy acetic acid and its derivatives. These substances pose a risk to natural environments and water sources. Research indicates that biological processes and granular activated carbon can remove 80-90% of these compounds, suggesting a pathway for creating high-quality effluent from pesticide manufacturing processes (Goodwin et al., 2018).
Sorption of Phenoxy Herbicides
Another area of interest is the sorption of phenoxy herbicides to soil and organic matter. A comprehensive database of soil-water distribution coefficients for phenoxy herbicides, including derivatives similar to the compound of interest, provides insights into their environmental behavior. These studies have identified soil organic matter and iron oxides as significant sorbents for these herbicides, pointing to the mechanisms that control their mobility and persistence in the environment (Werner et al., 2012).
Global Trends in Herbicide Toxicity Studies
Scientometric reviews of studies on the toxicity of 2,4-D herbicide, a close relative of the target compound, reveal a focus on occupational risk, neurotoxicity, resistance, and impacts on non-target species. This highlights a global effort to understand and mitigate the adverse effects of herbicide exposure, guiding future research toward molecular biology, exposure assessment, and pesticide degradation studies (Zuanazzi et al., 2020).
Antimicrobial and Toxicity Concerns
Research on triclosan, which shares a chlorophenoxy group with the compound of interest, examines its occurrence, toxicity, and degradation in the environment. Triclosan's widespread use and detection in various environmental matrices raise concerns about its potential to form more toxic and persistent by-products, suggesting the need for more sustainable antimicrobial solutions (Bedoux et al., 2012).
Biodegradation and Environmental Remediation
The review of herbicides based on 2,4-D focuses on microbial degradation and its role in environmental remediation. Microorganisms capable of degrading these compounds can significantly reduce their persistence and toxicity, offering a promising approach to mitigating their environmental impact. This highlights the importance of understanding microbial interactions with herbicides for developing bioremediation strategies (Magnoli et al., 2020).
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl3NO3/c1-23-16-7-5-12(19)10-14(16)21-17(22)3-2-8-24-15-6-4-11(18)9-13(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDJERSZZDPAIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[(6-chloro-7-hydroxy-2-oxochromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2517209.png)
![Ethyl 4-(dimethylamino)-3-{[(methoxyimino)methyl]amino}thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2517211.png)
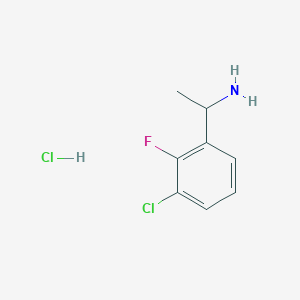
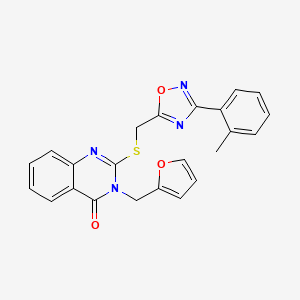
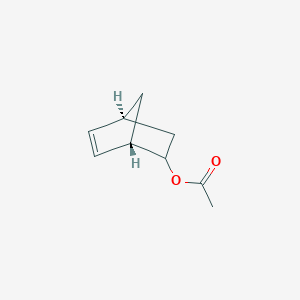
![(1R,2R,4S)-Bicyclo[2.2.1]heptane-2-sulfonyl chloride](/img/structure/B2517217.png)
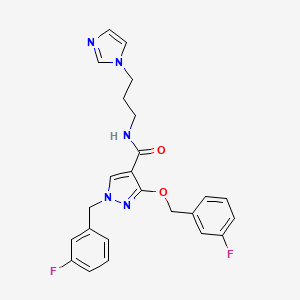
![3-(2-oxo-2-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2517221.png)
![(3,5-dimethylisoxazol-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2517222.png)
![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)
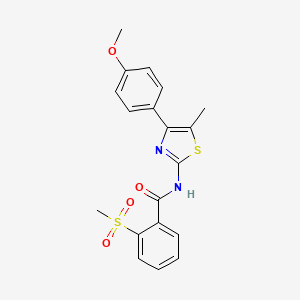

![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)